

In-Depth Technical Guide to 7-Methoxynaphthalen-1-amine (CAS 5302-79-4)

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Compound of Interest

Compound Name: 7-Methoxynaphthalen-1-amine

Cat. No.: B1295855

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **7-Methoxynaphthalen-1-amine**, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document outlines its physicochemical properties, spectroscopic data, and relevant synthesis and safety information, presenting a core resource for its application in research and development.

Physicochemical Properties

7-Methoxynaphthalen-1-amine is a solid organic compound at room temperature.^{[1][2]} Its core structure consists of a naphthalene ring substituted with a methoxy group at the seventh position and an amino group at the first position.^[1] This substitution pattern makes it a valuable building block in the synthesis of more complex molecules.

Property	Value	Source
CAS Number	5302-79-4	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₁ NO	[1] [3] [4]
Molecular Weight	173.21 g/mol	[3]
Physical Form	Solid	[2]
Purity	≥95% to 97% (Commercially available)	[2] [4]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature in a dry, sealed container.	[2]

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of **7-Methoxynaphthalen-1-amine**. While specific experimental spectra are often proprietary to manufacturers, typical analytical methods and expected data are outlined below. Commercial suppliers often provide batch-specific data such as NMR, HPLC, and LC-MS upon request.[\[3\]](#)
[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **7-Methoxynaphthalen-1-amine**.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methoxy group protons, and the amine protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, distinguishing between the aromatic carbons, the methoxy carbon, and the carbon attached to the amino group.

Experimental Protocol (General):

- Sample Preparation: Dissolve a small amount of **7-Methoxynaphthalen-1-amine** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition: Record the ¹H and ¹³C NMR spectra using standard pulse sequences.
- Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **7-Methoxynaphthalen-1-amine**, the molecular ion peak [M]⁺ would be expected at m/z 173.

Predicted Collision Cross Section Data (m/z):

- [M+H]⁺: 174.09134
- [M+Na]⁺: 196.07328
- [M-H]⁻: 172.07678
- [M]⁺: 173.08351
- [M]⁻: 173.08461

This data is predicted and should be confirmed by experimental analysis.^[6]

Experimental Protocol (General - Electron Ionization):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

- Ionization: Bombard the sample with electrons to generate ions.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **7-Methoxynaphthalen-1-amine** is expected to show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the aromatic ring and methoxy group, C=C bonds of the aromatic ring, and C-O bond of the ether.

Experimental Protocol (General - KBr Pellet):

- Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm^{-1}).

Synthesis

7-Methoxynaphthalen-1-amine is a key intermediate in the synthesis of the antidepressant Agomelatine.^[7] Various synthetic routes to Agomelatine and its precursors have been described in the patent literature. These methods often involve multi-step processes starting from commercially available materials. For instance, one patented process for a related compound involves the reduction of an aldehyde to a primary alcohol, followed by cyanation, reduction, and acetylation.^[8]

The synthesis of intermediates for Agomelatine can start from materials like 7-methoxynaphthalen-2-ol or 7-methoxy-1-tetralone.^{[8][9]} The specific synthesis of **7-**

Methoxynaphthalen-1-amine would likely involve the introduction of an amino group onto the 7-methoxynaphthalene scaffold.



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A generalized workflow for the synthesis of **7-Methoxynaphthalen-1-amine**.

Biological Activity and Applications

The primary documented application of **7-Methoxynaphthalen-1-amine** is as a crucial building block in the synthesis of Agomelatine.[7] Agomelatine is an agonist of the melatoninergeric system receptors and an antagonist of the 5-HT_{2C} receptor, properties that contribute to its antidepressant effects.[8] The structural features of **7-Methoxynaphthalen-1-amine** are therefore integral to the pharmacological activity of the final drug product.

Safety Information

7-Methoxynaphthalen-1-amine is classified with the GHS07 pictogram, indicating that it can be harmful.

- Signal Word: Warning[2]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]



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A summary of the key hazard and precautionary statements for **7-Methoxynaphthalen-1-amine**.

This guide serves as a foundational resource for professionals working with **7-Methoxynaphthalen-1-amine**. For further detailed and batch-specific information, it is recommended to consult the documentation provided by chemical suppliers.

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